![molecular formula C17H13NO5S B15211668 2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid CAS No. 37118-21-1](/img/structure/B15211668.png)
2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tosyloxazol-5-yl)benzoic acid is an organic compound that features both a benzoic acid moiety and an oxazole ring substituted with a tosyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tosyloxazol-5-yl)benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the tosyl group. One common method involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with an aldehyde under acidic conditions to form the oxazole ring. The resulting oxazole is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for 2-(4-Tosyloxazol-5-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(4-Tosyloxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted oxazole derivatives.
科学的研究の応用
2-(4-Tosyloxazol-5-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Tosyloxazol-5-yl)benzoic acid is largely dependent on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The oxazole ring and the tosyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
Benzoxazole: Similar in structure but lacks the tosyl group.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness
2-(4-Tosyloxazol-5-yl)benzoic acid is unique due to the presence of both the benzoic acid moiety and the tosyl-substituted oxazole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
37118-21-1 |
|---|---|
分子式 |
C17H13NO5S |
分子量 |
343.4 g/mol |
IUPAC名 |
2-[4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]benzoic acid |
InChI |
InChI=1S/C17H13NO5S/c1-11-6-8-12(9-7-11)24(21,22)16-15(23-10-18-16)13-4-2-3-5-14(13)17(19)20/h2-10H,1H3,(H,19,20) |
InChIキー |
BTZOYBNRYUQASO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC=N2)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
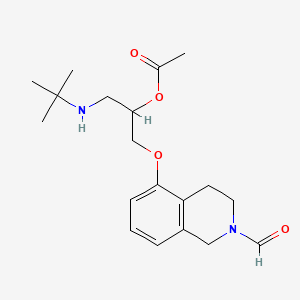
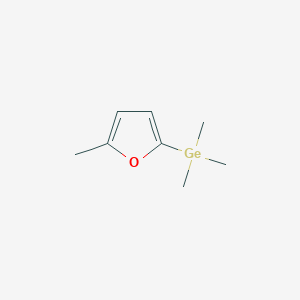
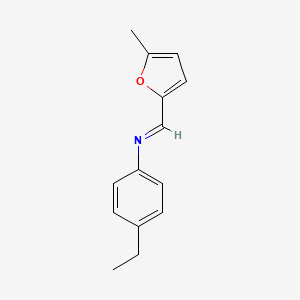
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
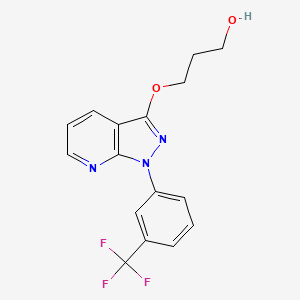

![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
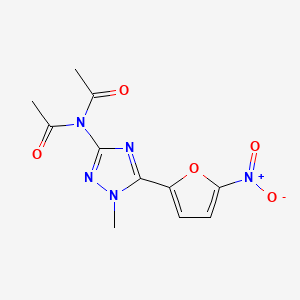
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
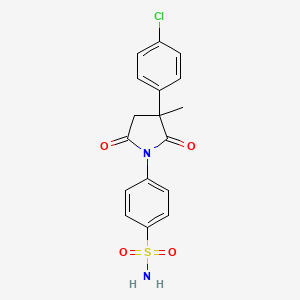
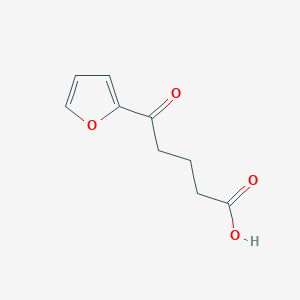

![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
